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Compound of Interest

Compound Name:
8-Fluoro-4-hydroxyquinoline-3-

carbohydrazide

CAS No.: 1018127-67-7

Cat. No.: B3073667

Get Quote

Executive Summary
Quinoline-3-carbohydrazide derivatives represent a privileged scaffold in medicinal chemistry,

particularly for antitubercular and anticancer drug discovery. The hydrazide moiety (–

C(=O)NHNH2) serves as a versatile chelating pharmacophore, capable of coordinating

transition metals (Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺) to form stable bioactive complexes. This guide

provides a rigorous technical protocol for the synthesis of these complexes using both

conventional solvothermal reflux and microwave-assisted green chemistry techniques. It details

the coordination chemistry, step-by-step experimental workflows, and validation parameters

required to ensure high-purity isolation for biological screening.

Part 1: The Chemistry of Chelation
Ligand Design & Coordination Modes
The quinoline-3-carbohydrazide scaffold typically functions as a bidentate or tridentate ligand,

depending on the derivatization at the terminal nitrogen. In Schiff base forms (hydrazones), the
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ligand coordinates via the azomethine nitrogen and the carbonyl oxygen (amide), forming a

stable five-membered chelate ring.

Primary Donor Sites: Carbonyl Oxygen (C=O), Azomethine Nitrogen (-N=CH-).

Secondary Donor Sites: Quinoline Ring Nitrogen (often sterically hindered or weak),

Phenolic Oxygen (if functionalized aldehydes are used).

Geometry:

Cu(II)/Ni(II)/Co(II): Typically Octahedral (coordination number 6) with solvent molecules or

counter-ions completing the sphere.

Zn(II): Often Tetrahedral or Distorted Octahedral.

Mechanistic Pathway
The complexation generally proceeds via the deprotonation of the enolic form of the amide

functionality (imidol structure) or coordination through the keto form, depending on pH and

solvent conditions.
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-C(=O)-NH-
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-C(OH)=N-
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Coordination

Metal Salt
(MX2)

+ Heat/Reflux
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Figure 1: Mechanistic pathway for the coordination of quinoline-3-carbohydrazide ligands.

Part 2: Experimental Protocols
Pre-requisite: Ligand Synthesis (Brief)
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Note: This guide assumes the Schiff base ligand is already synthesized by condensing

quinoline-3-carbohydrazide with an appropriate aldehyde (e.g., 2-nitrobenzaldehyde) in ethanol

with catalytic acetic acid.

Method A: Solvothermal Reflux (Standard Protocol)
Objective: Synthesis of thermodynamically stable metal complexes (Cu, Co, Ni, Zn). Scale: 1.0

mmol basis.

Reagents:

Ligand (Schiff base of quinoline-3-carbohydrazide): 1.0 mmol

Metal Salt (Chloride, Nitrate, or Acetate): 1.0 mmol (1:1 ratio) or 0.5 mmol (1:2 ratio)

Solvent: Absolute Ethanol or Methanol (HPLC Grade)

Buffer/Catalyst: Triethylamine (TEA) or Sodium Acetate (to facilitate deprotonation)

Workflow:

Ligand Solubilization: Dissolve 1.0 mmol of the ligand in 20–30 mL of hot absolute ethanol.

Ensure complete dissolution; if necessary, add minimal DMF (1–2 mL) for solubility.

Metal Addition: Dissolve 1.0 mmol of the metal salt (e.g., CuCl₂·2H₂O) in 10 mL of ethanol.

Add this solution dropwise to the hot ligand solution under continuous magnetic stirring.

Reflux: Heat the reaction mixture to reflux (70–80 °C) for 3–5 hours.

Observation: A color change (e.g., pale yellow to green/brown) typically indicates complex

formation.

Precipitation: Allow the mixture to cool slowly to room temperature. If precipitation is slow,

reduce volume by 50% via rotary evaporation or store at 4 °C overnight.

Isolation: Filter the solid precipitate using a vacuum filtration setup (Buchner funnel).

Purification: Wash the precipitate extensively with:
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Hot water (to remove unreacted metal salts).

Cold ethanol (to remove unreacted ligand).

Diethyl ether (to facilitate drying).

Drying: Dry the complex in a vacuum desiccator over anhydrous CaCl₂ or P₂O₅ for 24 hours.

Method B: Microwave-Assisted Synthesis (Green
Chemistry)
Objective: High-throughput synthesis with reduced solvent usage and reaction time.

Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar).

Workflow:

Slurry Preparation: Mix 1.0 mmol of ligand and 1.0 mmol of metal salt in a microwave vial.

Add a minimal amount of solvent (3–5 mL Ethanol) to create a slurry.

Irradiation: Irradiate the mixture at 140–300 Watts for 2–6 minutes.

Cycle: Pulse irradiation (e.g., 30 sec ON, 10 sec OFF) prevents overheating and solvent

bumping.

Target Temp: Maintain internal temperature approx. 70–80 °C.

Work-up: Cool the vial in an ice bath. The complex typically precipitates immediately.

Wash & Dry: Follow the washing protocol from Method A.
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Figure 2: Comparative workflow for Reflux vs. Microwave-assisted synthesis.
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Part 3: Characterization & Validation
To validate the formation of the metal complex, compare the spectral data of the free ligand

against the isolated product.

FTIR Spectroscopy (Diagnostic Bands)
The coordination of the metal is confirmed by shifts in the carbonyl and azomethine stretching

frequencies.[1][2]

Functional Group
Ligand Frequency
(cm⁻¹)

Complex
Frequency (cm⁻¹)

Interpretation

ν(C=O) Amide 1645 – 1660 1610 – 1630

Red shift (10–40

cm⁻¹) indicates

coordination via

Carbonyl Oxygen.[2]

ν(C=N) Azomethine 1610 – 1620 1580 – 1600

Red shift indicates

coordination via

Azomethine Nitrogen.

[2]

ν(M–O) Absent 500 – 580

Appearance of new

band confirms Metal-

Oxygen bond.

ν(M–N) Absent 420 – 480

Appearance of new

band confirms Metal-

Nitrogen bond.

¹H NMR Spectroscopy (DMSO-d₆)[1][2]
Amide Proton (-NH-): In the free ligand, this appears as a singlet at 11.0–12.5 ppm. If the

complexation involves deprotonation (enolic form), this signal disappears. If coordination is

neutral (keto form), the signal may shift downfield but remain present.

Azomethine Proton (-N=CH-): Typically appears at 8.5–9.5 ppm. A shift (usually downfield)

confirms the participation of the nitrogen lone pair in bonding.
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Electronic Spectra (UV-Vis) & Magnetic Moment
Cu(II) Complexes: Broad band at 600–700 nm (d-d transition) suggests distorted octahedral

geometry. Magnetic moment ~1.7–1.9 B.M.

Ni(II) Complexes: Bands around 400 nm and 600 nm. Magnetic moment ~2.8–3.2 B.M.

(Octahedral).[1][2][3]

Zn(II) Complexes: Diamagnetic (no magnetic moment). Shows only Charge Transfer (CT)

bands (intra-ligand transitions shifted).

Part 4: Biological Applications[1][2][5][6][7][8]
Quinoline-3-carbohydrazide metal complexes exhibit enhanced lipophilicity compared to free

ligands (Tweedy's Chelation Theory), improving cell membrane permeability.

Primary Therapeutic Areas:

Antitubercular Activity: Tested against Mycobacterium tuberculosis H37Rv.[4] Copper (Cu)

and Zinc (Zn) complexes often show lower MIC values (0.1 – 6.25 µg/mL) than the free

ligand due to better penetration.

Anticancer Activity: Cytotoxicity against MCF-7 (Breast), A-549 (Lung), and HepG2 (Liver)

cell lines. The mechanism often involves DNA intercalation or oxidative cleavage mediated

by the metal center.

Antimicrobial: Broad-spectrum activity against S. aureus and E. coli.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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